molecular formula C9H7ClN2 B1412392 1-Chloroisoquinolin-8-amine CAS No. 1374652-59-1

1-Chloroisoquinolin-8-amine

Cat. No.: B1412392
CAS No.: 1374652-59-1
M. Wt: 178.62 g/mol
InChI Key: BNACUNUWDKVVMX-UHFFFAOYSA-N
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Description

1-Chloroisoquinolin-8-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is used in various scientific research applications due to its complex structure.


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to this compound, involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a chlorine atom at the 1-position and an amine group at the 8-position .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-Chloroisoquinolin-8-amine has been utilized in the field of synthetic and medicinal chemistry. Researchers have developed methods for the synthesis of novel isoquinolin-1(2H)-ones, 1-chloroisoquinolines, and 1-aminoisoquinolines with heterocyclic substituents, considering 1-amino-3-hetarylisoquinolines as a promising family of anticancer compounds (Konovalenko et al., 2020). Additionally, efficient synthetic pathways have been reported for the microwave-accelerated amination of 1-chloroisoquinolines, leading to the formation of various substituted isoquinolines, highlighting the potential for generating bioactive molecules (Prabakaran et al., 2010).

Complexation and Coordination Chemistry

In the field of complexation and coordination chemistry, research has been focused on the interaction of chloroquinoline derivatives with metals. A study explored the synthesis and coordination behavior of a chloroquine – titanium complex, revealing the potential of chloroquine derivatives, including those related to this compound, to act as ligands in complex formation (Otuokere et al., 2019).

Analytical Chemistry and Sensor Development

In analytical chemistry, this compound derivatives have been used in sensor development. Research on the characterization of quinoline derivatives, such as 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrated their selectivity and potential in measuring metal ion concentrations in various samples, highlighting the utility of this compound in creating sensitive and selective chemical sensors (Prodi et al., 2001).

Properties

IUPAC Name

1-chloroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNACUNUWDKVVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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